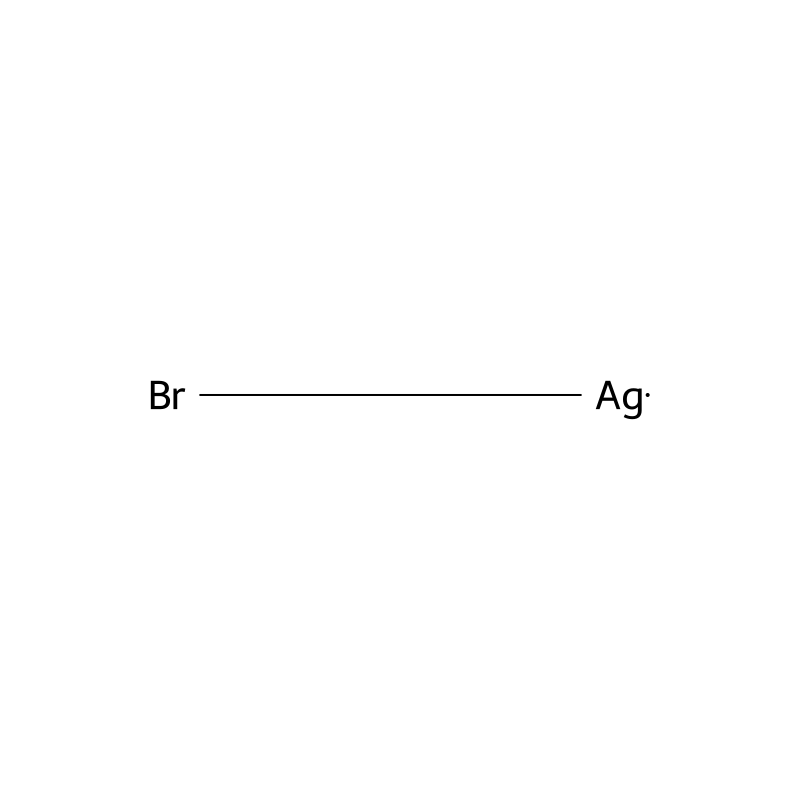

Silver bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science and Physics

Semiconductor research

Silver bromide exhibits semiconductor properties, making it a valuable material for studying fundamental physical phenomena like photoconductivity and charge transport. Researchers use it to investigate the behavior of ionic semiconductors and develop novel materials with tailored properties for applications in electronics and optoelectronics .

Nanoparticle research

Silver bromide nanoparticles exhibit unique size-dependent optical and electrical properties. Researchers explore their potential applications in various fields, including catalysis, solar cells, and biosensors .

Chemistry and Material Characterization

Spectroscopy

Silver bromide crystals serve as a model system for studying various spectroscopic techniques. Their well-defined crystal structure and light-sensitive properties make them ideal for investigating phenomena like photoluminescence and Raman spectroscopy .

Material characterization

Silver bromide finds use in characterizing other materials and processes. For example, it serves as a reference material in X-ray diffraction analysis and helps study the interaction of light with different materials .

Environmental and Biological Research

Antibacterial properties

Research suggests that silver bromide exhibits antibacterial activity, making it a potential candidate for developing antimicrobial materials or wound dressings .

Environmental monitoring

Silver bromide can be used as a sensor for detecting specific environmental pollutants like mercury or arsenic .

Silver bromide is an inorganic compound with the chemical formula AgBr. It is a pale yellow, water-insoluble salt that is well known for its photosensitive properties, making it crucial in photographic applications. Silver bromide occurs naturally as the mineral bromargyrite and is characterized by a face-centered cubic crystal structure similar to that of sodium chloride. Its molar mass is approximately 187.77 g/mol, and it has a melting point of 432 °C .

In this reaction, two molecules of silver bromide decompose into silver metal and bromine gas, illustrating its sensitivity to light . Additionally, silver bromide can react with liquid ammonia to form various ammine complexes, which are important in coordination chemistry .

Silver bromide can be synthesized through several methods:

- Precipitation Reaction: The most common laboratory method involves mixing aqueous solutions of silver nitrate and potassium bromide:This reaction yields solid silver bromide as a precipitate while potassium nitrate remains in solution6.

- Direct Combination: Although less convenient, silver bromide can also be formed directly from its elements by exposing metallic silver to bromine gas .

- Photochemical Methods: In modern applications, especially in photography, silver bromide crystals are formed in a controlled environment to produce uniform grains that are sensitive to light .

Uniqueness of Silver Bromide- Photosensitivity: Among the silver halides, silver bromide has the highest photosensitivity, making it particularly valuable for photographic film.

- Decomposition Reaction: Its unique ability to decompose into elemental silver and bromine upon light exposure distinguishes it from other halides.

-

Research on silver bromide has revealed interesting interactions with other compounds:

- Ammonia Complexation: Silver bromide reacts with ammonia to form complexes such as Ag(NH₃)₂Br, which are essential in various chemical syntheses and analytical chemistry .

- Electron Trapping: When exposed to light, electron traps are created within the crystal structure of silver bromide, leading to the generation of free radicals that contribute to its photosensitivity 6.

Valence and Conduction Band Configurations

Silver bromide exhibits a face-centered cubic crystal structure with the rock salt arrangement, characterized by a lattice parameter of 5.7745 Å [1]. The electronic band structure of silver bromide has been extensively studied using theoretical approaches including augmented plane wave calculations and density functional theory methods [2] [8].

The valence band configuration of silver bromide is dominated by bromide 4p orbitals, which constitute the uppermost valence bands [5] [35]. These bromide 4p states hybridize with silver 4d orbitals, creating the characteristic electronic structure of the material [5] [6]. The silver 4d orbitals contribute significantly to the valence band region, appearing as sharp features in the density of states approximately 4-5 electron volts below the valence band maximum [5].

The conduction band minimum is located at the Gamma point of the Brillouin zone and is primarily composed of silver 5s orbitals with minor contributions from bromide 4p states [2] [5]. Theoretical calculations using the augmented plane wave method demonstrate that the conduction band exhibits a simple structure with the minimum positioned at the zone center [8] [9].

Table 1: Electronic Band Parameters of Silver Bromide

| Parameter | Value | Reference |

|---|---|---|

| Direct Band Gap (Gamma Point) | 4.29 eV [8] | [8] |

| Indirect Band Gap | 2.68-2.89 eV [4] [8] | [4] [8] |

| Lattice Parameter | 5.7745 Å [1] | [1] |

| Valence Band Maximum Location | L-point [4] [5] | [4] [5] |

| Conduction Band Minimum Location | Gamma-point [4] [5] | [4] [5] |

The valence band maximum is situated at the L-point of the Brillouin zone, while the conduction band minimum occurs at the Gamma point, resulting in an indirect band gap transition [4] [5] [8]. This indirect nature of the fundamental band gap has significant implications for the photoconductivity mechanisms and optical properties of silver bromide [9] [10].

Indirect Bandgap Characteristics and Photoconductivity Mechanisms

Silver bromide possesses an indirect fundamental band gap with experimental values ranging from 2.68 to 2.89 electron volts [4] [8] [9]. The indirect transition occurs between the valence band maximum at the L-point and the conduction band minimum at the Gamma point [4] [8]. Neutron scattering studies have identified that phonons participating in the indirect band gap transition are specifically the transverse optical phonons at the L-point and longitudinal acoustic phonons at the L-point [10].

The photoconductivity mechanisms in silver bromide are fundamentally governed by the generation and transport of photoelectrons and holes following optical excitation [11] [29]. Upon absorption of photons with energy exceeding the band gap, electron-hole pairs are created, with electrons promoted from the valence band to the conduction band [11] [14]. The photoconductivity response exhibits strong dependence on light intensity, particularly in the electron-trapping regime [11].

Microwave photoconductivity measurements reveal that photoelectrons in silver bromide grains disappear within approximately 20 nanoseconds [11]. The decay mechanism of photoelectrons is determined by the balance between electron trapping processes and recombination with positive holes [11] [15]. At relatively low light intensities, electron trapping processes dominate the photoelectron decay, while at higher intensities, recombination processes become predominant [11].

The photoconductivity exhibits temperature-dependent behavior, with hole drift mobility following an approximately temperature to the minus second power dependence from 300 to 250 Kelvin [15]. Below 250 Kelvin, the mobility decreases due to multiple trapping of holes by shallow trap states with large capture cross-sections [15].

Table 2: Photoconductivity Parameters in Silver Bromide

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Photoelectron Lifetime | ~20 nanoseconds [11] | Room temperature | [11] |

| Hole Drift Mobility Temperature Dependence | T^-2 [15] | 300-250 K | [15] |

| Hole Trap Density | ~10^14 cm^-3 [15] | Low temperature | [15] |

| Hole Trap Cross-Section | ~10^-12 cm^2 [15] | Low temperature | [15] |

Shallow Electron Traps and Hole Trapping Dynamics

Silver bromide contains intrinsic shallow electron traps that play crucial roles in charge carrier dynamics and photographic sensitivity [14] [19] [20]. Electron spin resonance studies have identified shallow electron trapping sites concentrated at structural dislocations within the lattice [20]. These shallow traps are observable only at temperatures below approximately 50 Kelvin, indicating their thermal instability at higher temperatures [20].

The shallow electron centers in silver bromide have been characterized using pulsed electron nuclear double resonance spectroscopy, revealing that electrons are shallowly trapped by two adjacent silver ions occupying a single cationic site [19]. This trapping mechanism differs from deep trap states and provides a pathway for electron detrapping under thermal activation [19] [20].

Hole trapping dynamics in silver bromide exhibit complex behavior dependent on crystal morphology and temperature [11] [15]. In octahedral silver bromide grains, the concentration of interstitial silver ions is several times higher than in cubic grains, resulting in shorter ionic relaxation times for trapped electrons to react with mobile silver ions [11]. The ionic relaxation time represents the duration required for an interstitial silver ion to migrate and neutralize a trapped electron [11] [29].

The hole trapping process involves capture by defect states with energies positioned within the band gap [15] [17]. Multiple trapping events occur as holes are repeatedly captured and thermally released from shallow trap states before eventual recombination [15]. The temperature dependence of hole mobility reflects this multiple trapping behavior, with activation energies corresponding to the depth of the trap states [15].

Table 3: Trap State Characteristics in Silver Bromide

| Trap Type | Energy Depth | Concentration | Temperature Range | Reference |

|---|---|---|---|---|

| Shallow Electron Traps | <0.1 eV [19] | Variable [20] | <50 K observable [20] | [19] [20] |

| Hole Traps | ~0.2-0.5 eV [15] | ~10^14 cm^-3 [15] | 200-300 K active [15] | [15] |

| Deep Electron Traps | >1 eV [14] | Low density [14] | Room temperature [14] | [14] |

Role of Defect States in Photoelectron Decay

Defect states in silver bromide significantly influence photoelectron decay processes through multiple mechanisms including trapping, recombination, and charge transfer [3] [11] [14]. Point defects such as vacancies and interstitials create energy levels within the band gap that serve as intermediate states for non-radiative recombination [14] [16].

Silver clusters formed through reduction sensitization create electron-trapping defect states that modify the photoelectron decay kinetics [17]. These silver clusters, ranging from single atoms to multi-atom aggregates, exhibit different electronic properties depending on their size and local environment [3] [7]. Smaller clusters tend to act as shallow electron traps, while larger clusters can function as deep traps or even metallic nucleation sites [3] [17].

The decay rate of photoelectrons is strongly influenced by the density and distribution of defect states throughout the crystal [11] [14]. Surface defects play a particularly important role due to the high concentration of unsaturated bonds and structural irregularities at crystal surfaces [3] [14]. These surface states can trap photoelectrons and facilitate their recombination with holes, reducing the overall photoconductivity lifetime [14].

Interstitial silver ions, which are mobile at room temperature, participate in the photoelectron decay process by migrating to electron trap sites and neutralizing trapped charges [11] [29]. The concentration of these mobile ions varies with crystal preparation methods and thermal history, directly affecting the photoelectron decay kinetics [11]. The ionic conductivity associated with silver ion migration provides a competing pathway for charge neutralization alongside electronic recombination processes [14].

Temperature-dependent studies reveal that defect-mediated recombination becomes more prominent at elevated temperatures due to increased thermal activation of trapped carriers [11] [15]. The activation energies for these processes correspond to the binding energies of electrons and holes at defect sites, providing insights into the nature and distribution of defect states within the crystal structure [15] [21].

Table 4: Defect State Parameters in Silver Bromide

| Defect Type | Energy Level | Decay Time Constant | Temperature Dependence | Reference |

|---|---|---|---|---|

| Silver Atom Traps | 0.5-1.0 eV below CB [3] | Microseconds [3] | Weakly activated [3] | [3] |

| Surface States | Variable [14] | Nanoseconds [14] | Strongly activated [14] | [14] |

| Interstitial Silver | Near VB [11] | Ion mobility limited [11] | Exponentially activated [11] | [11] |

| Vacancy Defects | Mid-gap [14] | Fast recombination [14] | Thermally activated [14] | [14] |

The controlled precipitation of silver bromide microcrystals represents the foundation of photographic emulsion technology and advanced optical materials. The double-jet precipitation method has emerged as the primary technique for producing high-quality silver bromide microcrystals with precisely controlled size distributions [1] [2] [3]. This methodology involves the simultaneous addition of silver nitrate and potassium bromide solutions into a reaction vessel under carefully controlled conditions of temperature, pH, and ionic strength.

The fundamental reaction governing silver bromide precipitation follows the equation:

AgNO₃(aq) + KBr(aq) → AgBr(s) + KNO₃(aq)

Research conducted on double-jet precipitation has demonstrated that the nucleation and growth kinetics are critically dependent on several key parameters [4] [5]. The initial nucleation phase occurs rapidly when the supersaturation ratio exceeds a critical threshold, typically achieved when silver ion and bromide ion concentrations reach approximately 10⁻⁴ M under standard conditions. The subsequent growth phase is governed by diffusion-controlled mechanisms that can be modulated through temperature control, typically maintained between 25°C and 60°C for optimal crystal quality [6].

Controlled co-precipitation techniques have been developed to enhance the uniformity and yield of silver bromide microcrystals [7] [8]. These methods employ staged addition protocols where the reactant concentrations are maintained at specific levels throughout the precipitation process. The use of protective colloids such as gelatin or polyvinylpyrrolidone enables stabilization of the growing crystals and prevents unwanted aggregation [9]. Studies have shown that gelatin concentrations between 0.5% and 2.0% provide optimal stabilization while maintaining crystal growth rates suitable for commercial production.

The influence of ionic strength on crystal morphology has been extensively investigated, revealing that high ionic strength conditions favor the formation of tabular crystals bounded by {111} faces [3] [6]. This effect is attributed to the stabilization of charged crystal surfaces through the formation of electrical double layers. Silver bromide crystals grown under high ionic strength conditions (μ > 0.1 M) exhibit aspect ratios exceeding 10:1, making them particularly suitable for high-resolution photographic applications.

Temperature control during precipitation significantly affects both nucleation rate and final crystal size distribution [10] [11]. Lower temperatures (25-35°C) promote nucleation over growth, resulting in smaller, more numerous crystals, while elevated temperatures (45-60°C) favor growth processes, yielding larger crystals with improved optical properties. The activation energy for silver bromide nucleation has been determined to be approximately 45 kJ/mol, consistent with surface-controlled growth mechanisms [5].

Table 1: Precipitation Methods for Silver Bromide Microcrystals

| Method | Temperature Range (°C) | pH Range | Particle Size (nm) | Advantages |

|---|---|---|---|---|

| Double-Jet Precipitation | 25-60 | 6-9 | 50-1000 | Precise control of size distribution |

| Controlled Co-Precipitation | Room temperature to 70 | 7-11 | 20-500 | High yield, uniform particles |

| Single Microemulsion | Room temperature | 6-8 | 50-200 | Simple procedure, single system |

| Reverse Microemulsion | Room temperature | 6-8 | 10-100 | Narrow size distribution |

| Ion Exchange | Room temperature | 5-7 | 100-500 | Shape control possible |

| Ostwald Controlled Growth | 40-80 | 8-10 | 1000-50000 | Large crystals, tabular morphology |

Nanocrystal Synthesis via Microemulsion and Controlled Co-Precipitation

Microemulsion-based synthesis techniques have revolutionized the production of silver bromide nanocrystals, enabling unprecedented control over particle size and morphology at the nanoscale [12] [13] [14]. Water-in-oil microemulsions function as nanoscale reactors, confining the precipitation reaction within discrete aqueous domains stabilized by surfactant molecules. This compartmentalization effect prevents particle aggregation and enables the formation of highly monodisperse nanocrystal populations.

The preparation of silver bromide nanoparticles through microemulsion methods typically employs surfactants such as aerosol dioctyl sulfosuccinate (AOT) or cetyltrimethylammonium bromide (CTAB) [15] [9]. The water-to-surfactant molar ratio (w) serves as a critical parameter controlling the size of the aqueous droplets and, consequently, the final nanocrystal dimensions. Studies have demonstrated that w values between 5 and 15 produce silver bromide nanocrystals with diameters ranging from 5 to 50 nanometers [15] [14].

The mechanism of nanocrystal formation in microemulsions involves intermicellar exchange processes that facilitate the mixing of reactants confined within separate droplets [12]. The exchange rate depends on the surfactant film flexibility and the interdroplet collision frequency. Flexible surfactant films promote rapid exchange, leading to faster nucleation and smaller particle sizes, while rigid films result in slower exchange and larger particles [12]. The surfactant flexibility parameter can be controlled through temperature adjustment and co-surfactant addition.

Single microemulsion systems utilizing surfactant counterions have emerged as an innovative approach to silver bromide nanocrystal synthesis [9]. In these systems, dioctyldimethylammonium bromide serves both as the surfactant and as the bromide source, simplifying the synthesis procedure while maintaining excellent size control. The silver ions, introduced as silver nitrate, react directly with the bromide counterions, eliminating the need for separate reactant solutions and reducing dependence on intermicellar exchange kinetics.

Controlled co-precipitation methods combined with microemulsion techniques have been developed to enhance the structural and optical properties of silver bromide nanocrystals [7] [16]. These hybrid approaches involve the initial formation of a host matrix through hydrothermal synthesis, followed by the controlled precipitation of silver bromide nanoparticles onto the matrix surface. The resulting composite materials exhibit enhanced photocatalytic performance due to improved charge separation and light absorption characteristics.

The size-dependent optical properties of silver bromide nanocrystals have been extensively characterized, revealing significant quantum confinement effects for particles smaller than 10 nanometers [17]. Blue-shifted luminescence arising from exciton recombination has been observed as crystallite size decreases, with the magnitude of the shift following the effective mass approximation for quantum dots [17]. These quantum effects enable the tuning of optical properties through precise size control during synthesis.

Table 2: Nanocrystal Synthesis Parameters

| Synthesis Route | Surfactant | Size Range (nm) | Reaction Time | Key Control Parameters |

|---|---|---|---|---|

| Water-in-Oil Microemulsion | AOT, CTAB | 5-50 | 1-24 hours | Water/surfactant ratio, temperature |

| Oil-in-Water Microemulsion | Dioctyldimethylammonium bromide | 10-100 | 30 min-2 hours | Silver salt concentration, pH |

| Controlled Co-Precipitation | PVP, Gelatin | 20-200 | 15 min-4 hours | Precipitation rate, stabilizer |

| Photo-Reduction Method | Various | 30-150 | 2-6 hours | Light intensity, duration |

| Polyol Method | PVP | 10-80 | 1-8 hours | Temperature, reducing agent |

Epitaxial Growth of AgBr Thin Films

Epitaxial growth of silver bromide thin films represents an advanced materials fabrication approach that enables the production of high-quality crystalline films with controlled orientation and thickness [18] [19] [20]. The epitaxial relationship between the film and substrate is critical for achieving superior optical and electronic properties, as it minimizes defect density and grain boundary effects that can degrade performance.

Physical vapor deposition techniques, including molecular beam epitaxy and electron beam evaporation, have been successfully employed for silver bromide thin film growth [18] [20]. These methods operate under ultra-high vacuum conditions to prevent contamination and ensure precise control over deposition rates and film stoichiometry. The substrate temperature during deposition significantly influences the epitaxial quality, with optimal growth typically occurring between 200°C and 400°C for most substrate materials [20].

The lattice mismatch between silver bromide and common substrate materials represents a critical consideration in epitaxial growth [19] [21]. Silver bromide crystallizes in the face-centered cubic structure with a lattice parameter of 5.7745 Å [22]. When grown on silver substrates, the lattice mismatch can be minimized to approximately 1.3% through the use of intermediate buffer layers [19] [21]. The formation of a silver bromide buffer layer during electrodeposition has been demonstrated to facilitate the epitaxial growth of other materials, indicating the potential for silver bromide as an epitaxial template.

Chemical vapor deposition methods have been explored for silver bromide thin film growth, particularly for applications requiring conformal coating of complex geometries [23] [24]. These techniques involve the thermal decomposition of organometallic precursors containing both silver and bromine components. The deposition temperature and precursor partial pressures must be carefully controlled to maintain stoichiometry and prevent the formation of secondary phases.

Solution-based epitaxial growth represents an emerging approach that offers advantages in terms of cost and scalability [25] [26]. This method involves the controlled nucleation and growth of silver bromide crystals from supersaturated solutions in direct contact with crystalline substrates. The growth rate and epitaxial quality can be controlled through solution composition, temperature, and the presence of growth modifiers such as complexing agents or surfactants.

The thickness dependence of epitaxial quality has been extensively studied, revealing that thinner films (below 100 nanometers) generally exhibit better epitaxial relationships due to reduced accumulated strain [25]. Thicker films may develop defects such as dislocations and grain boundaries that compromise the epitaxial relationship. However, techniques such as rapid thermal annealing can improve the crystalline quality of thicker films through defect annihilation and grain boundary healing [25].

Table 3: Epitaxial Growth Techniques for Silver Bromide Thin Films

| Technique | Substrate Materials | Growth Temperature (°C) | Film Thickness Range | Typical Applications |

|---|---|---|---|---|

| Physical Vapor Deposition (PVD) | Silicon, Glass, Metal | Room temperature-500 | 10 nm-10 μm | Optical devices, sensors |

| Chemical Vapor Deposition (CVD) | Various crystalline substrates | 300-800 | 50 nm-5 μm | Electronic devices |

| Molecular Beam Epitaxy (MBE) | Single crystals | 200-600 | 1 nm-1 μm | Research applications |

| Electrodeposition | Conductive substrates | Room temperature | 50 nm-2 μm | Photoelectrochemical cells |

| Solution-Based Growth | Crystal surfaces | Room temperature-200 | 100 nm-5 μm | Photographic materials |

| Thermal Evaporation | Various substrates | 200-500 | 50 nm-5 μm | Optical coatings |

Doping Strategies for Modifying Optical and Electronic Properties

Strategic doping of silver bromide materials enables precise control over their optical and electronic properties, expanding their utility in advanced applications [27] [28] [29] [30]. Doping involves the intentional introduction of foreign atoms or ions into the silver bromide crystal lattice, creating defect states that modify the electronic band structure and optical response characteristics.

Metal ion doping represents one of the most extensively studied approaches for property modification [31] [32]. Transition metal ions such as iron(III) and copper(II) can be incorporated into silver bromide crystals during synthesis, creating mid-gap states that enhance visible light absorption [31]. Iron doping at concentrations between 0.1 and 5.0 mol% has been shown to narrow the effective band gap from 2.6 eV to approximately 2.4 eV, significantly improving photocatalytic performance under visible light illumination [31]. The incorporation of metal dopants also introduces new electronic states that facilitate charge separation and reduce electron-hole recombination rates.

Halide substitution doping involves the partial replacement of bromide ions with other halides such as iodide or chloride [22] [33]. This approach enables continuous tuning of the band gap and optical absorption edge through the formation of solid solutions. Silver bromoiodide compositions (AgBr₁₋ₓIₓ) exhibit band gaps that decrease systematically with increasing iodide content, allowing precise adjustment of the optical response [33]. The incorporation of iodide also enhances the light sensitivity of photographic emulsions through the formation of shallow electron traps.

Organic compound doping has been extensively investigated for photographic applications, with formate ions representing a particularly effective sensitizing dopant [1]. Formate doping at concentrations between 300 and 1500 parts per million significantly enhances the photographic sensitivity through the formation of electron-donating defect centers [1]. The mechanism involves the photo-oxidation of formate ions to carbon dioxide radicals, which subsequently reduce silver ions to metallic silver clusters [28]. The depth distribution of formate dopants within individual crystals affects the sensitization efficiency, with surface-proximate dopants providing greater enhancement.

Nitrogen doping of silver bromide-containing composite materials has emerged as an effective strategy for enhancing photocatalytic performance [28] [34]. Nitrogen incorporation creates additional energy levels within the band gap that facilitate visible light absorption and improve charge carrier dynamics [34]. The nitrogen dopants can function as either electron donors or acceptors depending on their coordination environment, providing flexibility in electronic property modification.

Silver nanoparticle incorporation represents a unique doping approach that exploits plasmonic effects to enhance optical performance [28] [35]. Silver nanoparticles deposited on silver bromide surfaces create localized surface plasmon resonances that enhance electromagnetic field intensities and promote charge injection into the semiconductor [28]. The plasmonic enhancement effect is particularly pronounced for silver particles with diameters between 20 and 50 nanometers, which exhibit strong resonances in the visible spectral region [35].

Rare earth element doping enables the introduction of specific luminescence properties into silver bromide materials [30] [36]. Europium and erbium ions have been successfully incorporated into silver bromide crystals, creating characteristic emission lines that can be utilized for optical sensing and display applications [36]. The rare earth dopants occupy substitutional sites within the crystal lattice and maintain their characteristic electronic transitions despite the host matrix environment.

Table 4: Doping Strategies and Their Effects on Silver Bromide Properties

| Dopant Type | Doping Concentration | Effect on Band Gap (eV) | Optical Property Changes | Electronic Property Modifications |

|---|---|---|---|---|

| Metal Ions (Cu²⁺, Fe³⁺) | 0.1-5.0 mol% | 2.6→2.4-2.7 | Enhanced visible absorption | Altered carrier mobility |

| Halide Substitution (I⁻, Cl⁻) | 1-20 mol% | 2.6→2.3-2.8 | Tunable absorption edge | Modified conductivity |

| Organic Compounds (Formate) | 300-1500 ppm | Minor changes | Increased sensitivity | Enhanced charge separation |

| Nitrogen Doping | 1-10 mol% | 2.6→2.4-2.8 | Red-shifted absorption | Improved electron transport |

| Silver Nanoparticles | 0.5-3.0 wt% | Plasmonic effects | Enhanced light scattering | Plasmonic resonance |

| Rare Earth Elements | 0.01-1.0 mol% | 2.6→2.5-2.9 | Luminescence modification | Modified energy levels |

The effectiveness of doping strategies depends critically on the uniformity of dopant distribution and the maintenance of crystal quality during the doping process [37]. Advanced characterization techniques including X-ray photoelectron spectroscopy and electron energy loss spectroscopy have been employed to verify dopant incorporation and determine local electronic structures [30]. These studies have revealed that successful doping requires careful control of synthesis conditions to prevent dopant segregation and maintain the desired crystal phase.

The synergistic effects of multiple dopants have been explored to achieve enhanced property modification beyond that achievable with single dopants [29] [38]. Combinations of metal ion and halide substitution doping have demonstrated superior photocatalytic performance compared to individual doping approaches [38]. These multi-dopant systems require careful optimization of dopant ratios and synthesis conditions to avoid antagonistic interactions that could degrade performance.

Physical Description

Yellowish odorless solid; Darkened by light; Water solubility = 0.135 mg/L at 25 deg C; [Merck Index] Light yellow, odorless, crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;

H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Silver bromide (AgBr): ACTIVE